preQ1 Dihydrochloride
Overview
Description
PreQ1 Dihydrochloride, also known as 2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one dihydrochloride, is a modified, guanine-derived nucleobase. It serves as a precursor in the biosynthesis of Queuine, a modified base present in transfer RNA (tRNA). This compound binds with high affinity to the aptamer of PreQ1 riboswitch, which plays a crucial role in regulating gene expression .
Scientific Research Applications
PreQ1 Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex nucleobase derivatives.
Biology: Studied for its role in tRNA modification and gene regulation.
Medicine: Investigated for potential therapeutic applications in targeting RNA structures.
Industry: Utilized in the production of nucleic acid-based materials and as a research tool in biotechnology
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
PreQ1 Dihydrochloride can be synthesized through a series of chemical reactions starting from guanineThe final step involves the conversion to the dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
PreQ1 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives under specific conditions.
Reduction: Reduction of the pyrrolo[2,3-d]pyrimidin-4-one ring.
Substitution: Nucleophilic substitution reactions at the aminomethyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical or biological studies .
Comparison with Similar Compounds
Similar Compounds
Queuine: The final product in the biosynthesis pathway of PreQ1.
Guanine: The parent nucleobase from which PreQ1 is derived.
Uniqueness
PreQ1 Dihydrochloride is unique due to its high affinity binding to the PreQ1 riboswitch and its role as a precursor in the biosynthesis of Queuine. This makes it a valuable tool for studying RNA-based regulatory mechanisms and developing RNA-targeted therapeutics .
Properties
IUPAC Name |
2-amino-5-(aminomethyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.2ClH/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5;;/h2H,1,8H2,(H4,9,10,11,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMBRQKOLVTYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86694-45-3 | |
Record name | 86694-45-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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